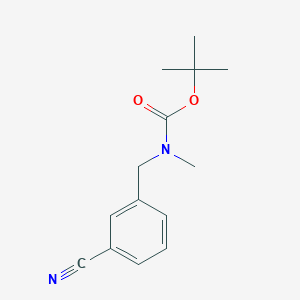

tert-Butyl 3-cyanobenzyl(methyl)carbamate

Description

The exact mass of the compound tert-Butyl 3-cyanobenzyl(methyl)carbamate is 246.136827821 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 3-cyanobenzyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-cyanobenzyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-cyanophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXIQPCOZHMBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734503 | |

| Record name | tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341536-23-9 | |

| Record name | tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Weight, Formula, and Synthetic Utility of tert-Butyl 3-cyanobenzyl(methyl)carbamate: A Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of hit-to-lead optimization. tert-Butyl 3-cyanobenzyl(methyl)carbamate is a highly versatile, orthogonally protected scaffold designed for advanced library synthesis. By combining a tert-butyloxycarbonyl (Boc)-protected secondary amine with a reactive meta-benzonitrile handle, this molecule allows chemists to independently derivatize two distinct vectors.

This technical whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for deploying this building block in targeted drug development.

Part 1: Physicochemical Profiling & Structural Data

Accurate mass and structural characterization are the foundation of any synthetic workflow. Below is the consolidated quantitative data for this building block[1][2].

| Property | Value |

| Chemical Name | tert-Butyl 3-cyanobenzyl(methyl)carbamate |

| CAS Number | 1341536-23-9 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Exact Mass | 246.1368 Da |

| Hydrogen Bond Donors (HBD) | 0 |

| Hydrogen Bond Acceptors (HBA) | 3 |

| Structural Features | Boc-protected amine, N-methylated, meta-cyano aromatic ring |

Part 2: Mechanistic Rationale in Drug Design

The architecture of tert-Butyl 3-cyanobenzyl(methyl)carbamate is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in medicinal chemistry.

The "Magic Methyl" Effect

The presence of the

Orthogonal Reactivity via Boc Protection

The Boc group shields the secondary amine from nucleophilic attack or premature oxidation. Because Boc is cleaved exclusively under acidic conditions (e.g., TFA or HCl), the cyano group can be subjected to harsh basic, reductive, or nucleophilic conditions without compromising the amine's integrity. This orthogonality is a self-validating system for complex multistep syntheses.

The Cyano Group as a Bioisosteric Precursor

The meta-nitrile acts as a highly stable, electron-withdrawing pharmacophore. However, its primary utility lies in its synthetic plasticity. It can be reduced to a primary aminomethyl group to create a bifunctional linker, or it can undergo a[3+2] cycloaddition to form a 1H-tetrazole—a premier bioisostere for carboxylic acids that improves metabolic stability while maintaining the required acidic pKa for target engagement.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental manipulation.

Protocol A: Chemoselective Boc Deprotection

Objective: Isolate the reactive secondary amine (3-cyanobenzyl(methyl)amine) for downstream amidation.

-

Dissolution: Dissolve tert-Butyl 3-cyanobenzyl(methyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Lowering the temperature minimizes the kinetic formation of highly reactive tert-butyl cations, which can undesirably alkylate the electron-rich regions of the aromatic ring via Friedel-Crafts-type side reactions.

-

-

Acid Addition: Dropwise add trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

-

Thermodynamic Cleavage: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Causality: Warming ensures the thermodynamic completion of the carbamate cleavage, driving the irreversible evolution of CO₂ gas and isobutylene.

-

-

Quenching & Isolation: Concentrate the mixture in vacuo, then partition between ethyl acetate and saturated aqueous NaHCO₃.

-

Causality: The basic aqueous wash neutralizes the residual TFA salt, forcing the free secondary amine into the organic layer for high-purity recovery.

-

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: Convert the cyano group into a 1H-tetrazole bioisostere.

-

Setup: In a heavy-walled pressure vial, dissolve the starting material (1.0 eq) in a 2:1 mixture of isopropanol and water.

-

Catalyst & Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and zinc bromide (ZnBr₂, 1.5 eq).

-

Causality: ZnBr₂ acts as a potent Lewis acid, coordinating directly to the nitrogen of the nitrile. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano carbon, accelerating the [3+2] cycloaddition with the azide nucleophile and bypassing the need for extreme thermal conditions or toxic organotin reagents.

-

-

Cycloaddition: Seal the vial and heat to 110 °C for 16 hours.

-

pH-Directed Workup: Cool to room temperature, acidify the mixture to pH 3 with 1M HCl, and extract with ethyl acetate.

-

Causality: Acidification protonates the newly formed tetrazole (which has a pKa of ~4.5), ensuring it remains uncharged and partitions cleanly into the organic phase.

-

Part 4: Analytical Validation Standards

To verify the success of the aforementioned protocols, researchers must rely on strict analytical heuristics:

-

LC-MS Profiling: The intact parent compound will display a primary

peak at 247.1 m/z and a sodium adduct -

¹H NMR Signatures (CDCl₃): Successful synthesis or procurement of the starting material is confirmed by a massive singlet at ~1.45 ppm integrating to 9H (the tert-butyl group), a sharp singlet at ~2.84 ppm integrating to 3H (the

-methyl group), and a multiplet at ~4.45 ppm integrating to 2H (the benzylic protons).

Part 5: Synthetic Workflow Visualization

The following diagram maps the orthogonal derivatization pathways available to medicinal chemists utilizing this scaffold.

Synthetic workflows for tert-Butyl 3-cyanobenzyl(methyl)carbamate derivatization.

References

-

Pinheiro, P. de S. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Retrieved from[Link]

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Retrieved from[Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-cyanobenzyl(methyl)carbamate

This guide provides a comprehensive technical overview of tert-butyl 3-cyanobenzyl(methyl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, a proposed synthetic pathway with step-by-step protocols, and a discussion of its potential applications and significance in medicinal chemistry and organic synthesis.

Compound Identification

tert-Butyl 3-cyanobenzyl(methyl)carbamate is a carbamate derivative featuring a 3-cyanobenzyl group and a methyl group attached to the nitrogen atom, which is protected by a tert-butoxycarbonyl (Boc) group. The structural and molecular identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl (3-cyanobenzyl)(methyl)carbamate |

| SMILES | CC(C)(C)OC(=O)N(C)Cc1cccc(c1)C#N |

| InChIKey | FPNZBFHRPZRJSL-UHFFFAOYSA-N |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

Synthetic Pathway and Experimental Protocols

The synthesis of tert-butyl 3-cyanobenzyl(methyl)carbamate can be achieved through a multi-step process starting from commercially available 3-bromobenzylamine. The proposed synthetic route involves three key transformations: N-methylation of the primary amine, Boc protection of the resulting secondary amine, and a palladium-catalyzed cyanation of the aryl bromide.

Caption: Synthetic workflow for tert-Butyl 3-cyanobenzyl(methyl)carbamate.

Step 1: N-Methylation of 3-Bromobenzylamine

The initial step involves the selective mono-methylation of the primary amine of 3-bromobenzylamine to yield N-(3-bromobenzyl)methylamine. Reductive amination using formaldehyde is a common and efficient method for this transformation.[1][2]

Protocol:

-

To a stirred solution of 3-bromobenzylamine (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), add aqueous formaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-(3-bromobenzyl)methylamine can be purified by column chromatography on silica gel.

Step 2: Boc Protection of N-(3-bromobenzyl)methylamine

The secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4][5][6][7]

Protocol:

-

Dissolve N-(3-bromobenzyl)methylamine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

-

Add a base, such as triethylamine (Et₃N) (1.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude tert-butyl 3-bromobenzyl(methyl)carbamate can be purified by flash chromatography.

Step 3: Palladium-Catalyzed Cyanation

The final step is the conversion of the aryl bromide to the corresponding nitrile via a palladium-catalyzed cyanation reaction. Using a less toxic cyanide source like zinc cyanide (Zn(CN)₂) is a common and effective approach.[8][9][10][11]

Protocol:

-

In a reaction vessel, combine tert-butyl 3-bromobenzyl(methyl)carbamate (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a suitable solvent like dimethylformamide (DMF).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product, tert-butyl 3-cyanobenzyl(methyl)carbamate, by column chromatography on silica gel.

Significance and Applications in Drug Development

tert-Butyl 3-cyanobenzyl(methyl)carbamate incorporates two key structural motifs that are of significant interest in medicinal chemistry: the Boc-protected amine and the cyanobenzyl group.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of complex molecules, including pharmaceuticals.[12][13][14] Its stability under a broad range of conditions and its facile removal under acidic conditions make it an invaluable tool in multi-step synthetic strategies.[6][15]

-

Cyanobenzyl Moiety: The cyanobenzyl group is present in a number of biologically active compounds and serves as a versatile synthetic handle. The cyano group is an important pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[16] It can also be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles, providing a route to a diverse range of analogues for structure-activity relationship (SAR) studies.[17][18] Cyanobenzyl compounds are important intermediates in the synthesis of various pharmaceuticals.[19]

The subject compound, therefore, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective modifications at other positions of the molecule, while the cyano group can be either a key interacting moiety or a precursor for further functionalization.

Conclusion

This technical guide has provided a detailed overview of tert-butyl 3-cyanobenzyl(methyl)carbamate, including its chemical identifiers and a robust, three-step synthetic protocol. The outlined methodologies are based on well-established and reliable chemical transformations, offering a practical approach for its preparation in a laboratory setting. The strategic combination of a Boc-protected amine and a cyanobenzyl group makes this compound a promising intermediate for the development of novel therapeutic agents and other functional organic molecules.

References

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. BenchChem.

- Reddy, K. S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.

- Li, Z., et al. (2020).

- BenchChem. (2025).

- Tschaen, D. M., et al. (1994). An Improved Procedure for Aromatic Cyanation.

- Sharib, J. M., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 23(16), 6358–6362.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Wang, L., et al. (2018). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. The Journal of Organic Chemistry, 83(15), 8421–8428.

- ASNA Company for advanced technologies Ltd. (n.d.). Boc Protected Compounds.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.

- Supporting Information for: N-monomethylation of amines using paraformaldehyde and H2. (n.d.).

- The Hive. (n.d.).

- Shi, S., & Szostak, M. (n.d.).

- Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.

- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 138-142.

- Sigma-Aldrich. (n.d.).

- Boukattaya, F., et al. (2012).

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.

- The Synthetic Chemist. (2023, April 15).

- Aouf, C., et al. (2012).

- Barluenga, J., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1364–1380.

- Lee, J. Y., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8), 1749-1756.

- Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

- Kumar, S., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.

- BenchChem. (2025).

- BenchChem. (2025). Applications of tert-Butyl (cyanomethyl)(methyl)carbamate in Heterocyclic Synthesis: A Review of Current Landscape. BenchChem.

- Chemspace. (n.d.). Tert-butyl N-{1-benzyl-3-[(2-cyano-6-methylphenyl)

- PubChem. (n.d.). tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)

- ResearchGate. (n.d.). Representative drug molecules containing cyano groups.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). tert-Butyl (3-cyanophenyl)

- BenchChem. (2025). Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)

- PubChem. (n.d.).

- Google Patents. (n.d.). EP1004574A1 - Process for producing cyanobenzyl compounds.

- Taylor & Francis. (n.d.). Cyano groups – Knowledge and References.

- Sigma-Aldrich. (n.d.). tert-Butyl N-[(2R)

- Kumar, G. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)

- PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)

- PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)

- ECHA. (n.d.). Identity - ECHA CHEM.

- ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?.

- Sigma-Aldrich. (n.d.). tert-Butyl (3-cyanophenyl)

- PubChem. (n.d.). tert-butyl N-(3-aminopropyl)

- ChemScene. (n.d.). tert-Butyl 3-(methoxy(methyl)carbamoyl)

- PubChemLite. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)

Sources

- 1. rsc.org [rsc.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Boc Protected Compounds [asna.com.sa]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. scispace.com [scispace.com]

- 15. mcours.net [mcours.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. EP1004574A1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Chemical Stability of 3-CN-Benzyl Methyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-CN-benzyl methyl carbamate, a novel molecular entity with potential applications in drug development. Recognizing the limited publicly available data on this specific compound, this guide synthesizes established principles of carbamate chemistry, authoritative regulatory guidelines, and field-proven experimental methodologies. It is designed to empower researchers to proactively design and execute robust stability studies, ensuring the development of a safe, effective, and stable pharmaceutical product. The guide details predictable degradation pathways, outlines a rigorous, self-validating experimental workflow for stability assessment, and provides in-depth protocols for state-of-the-art analytical techniques.

Introduction: The Imperative of Chemical Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is contingent upon a thorough understanding of its inherent chemical stability. For a molecule like 3-CN-benzyl methyl carbamate, characterizing its stability profile is not merely a regulatory formality but a cornerstone of its entire development program. The stability of a drug substance dictates its shelf-life, informs formulation strategies, and, most critically, ensures patient safety by preventing the formation of potentially toxic degradation products.

This guide is structured to provide a logical progression from theoretical considerations to practical application. We will first delve into the intrinsic chemical properties of the 3-CN-benzyl methyl carbamate scaffold and predict its likely degradation pathways based on the known reactivity of its constituent functional groups. Subsequently, we will present a comprehensive, multi-tiered approach to experimental stability testing, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This includes protocols for forced degradation studies, which are instrumental in elucidating degradation mechanisms and developing stability-indicating analytical methods.[5] Finally, we will detail the analytical methodologies required to accurately quantify the parent compound and its degradants, ensuring the integrity and reliability of the stability data generated.

Theoretical Framework: Predicting the Stability of 3-CN-Benzyl Methyl Carbamate

The structure of 3-CN-benzyl methyl carbamate comprises three key functional moieties: a methyl carbamate group, a benzyl ring, and a cyano substituent at the 3-position of the benzyl ring. The interplay of these groups will govern the molecule's susceptibility to degradation.

The Carbamate Linkage: The Primary Locus of Instability

The carbamate functional group is an ester of carbamic acid and is known to be susceptible to hydrolysis, particularly under basic or acidic conditions.[6][7] The general mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to yield an alcohol (in this case, 3-cyanobenzyl alcohol), a methylamine, and carbon dioxide.[8]

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the benzyl ring. The presence of an electron-withdrawing cyano group at the 3-position is expected to increase the electrophilicity of the carbamate carbonyl carbon, thereby making it more susceptible to nucleophilic attack. This would suggest that 3-CN-benzyl methyl carbamate may be more prone to hydrolysis than its unsubstituted benzyl methyl carbamate counterpart.

The Benzyl Group: Susceptibility to Oxidation and Photodegradation

The benzylic position is often susceptible to oxidation. While the carbamate group is generally considered to be relatively stable to oxidation, the benzylic C-H bond can be a target for oxidative degradation, potentially leading to the formation of 3-cyanobenzaldehyde or 3-cyanobenzoic acid.

Furthermore, aromatic systems can absorb ultraviolet (UV) radiation, which can lead to photodegradation.[9] The energy from UV light can promote the molecule to an excited state, where it can undergo a variety of reactions, including cleavage of the carbamate linkage or reactions involving the benzyl ring.[8][10] The presence of the cyano group may also influence the photostability of the molecule.

Thermal Degradation

Carbamates can undergo thermal decomposition, often leading to the formation of an isocyanate and an alcohol.[11][12][13][14] In the case of 3-CN-benzyl methyl carbamate, thermal stress could potentially lead to the formation of 3-cyanobenzyl isocyanate and methanol.

The following diagram illustrates the potential degradation pathways of 3-CN-benzyl methyl carbamate:

Figure 2: Workflow for a Comprehensive Stability Assessment.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a critical first step in understanding the intrinsic stability of a drug substance. [5]These studies involve exposing the compound to harsh conditions to accelerate degradation and generate degradation products. The primary objectives of forced degradation are:

-

To elucidate degradation pathways.

-

To identify potential degradation products.

-

To develop and validate a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours | To assess susceptibility to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours | To assess susceptibility to base-catalyzed hydrolysis. Carbamates are often more sensitive to base. |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Solid state at 60°C for up to 2 weeks | To assess the impact of heat on the solid form of the drug substance. |

| Photostability | As per ICH Q1B guidelines (exposure to a combination of cool white fluorescent and near-UV lamps) | To determine the light sensitivity of the drug substance. |

Long-Term and Accelerated Stability Studies

Once a stability-indicating method has been developed, formal stability studies are initiated according to ICH Q1A(R2) guidelines. [3]These studies are designed to establish a re-test period for the drug substance and a shelf-life for the drug product.

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Analytical Methodology: The Key to Accurate Stability Data

A robust and validated analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of carbamates and their degradation products. [15][16][17]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products over time, without interference from excipients or other components of the drug product matrix.

Protocol: Development of a Stability-Indicating Reversed-Phase HPLC Method

-

Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like 3-CN-benzyl methyl carbamate.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

-

Detector Selection: A UV detector is commonly used for the detection of aromatic compounds. The detection wavelength should be set at the λmax of 3-CN-benzyl methyl carbamate. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent compound from all potential degradation products generated during forced degradation studies.

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities and degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of each degradation product, which can then be used to elucidate its structure.

Data Interpretation and Reporting

The data generated from stability studies should be analyzed to determine the degradation kinetics and to predict the shelf-life of the drug substance or product. The rate of degradation can often be described by zero-order, first-order, or second-order kinetics. The shelf-life is the time period during which the drug substance or product is expected to remain within its approved specification under the defined storage conditions.

Conclusion

The chemical stability of 3-CN-benzyl methyl carbamate is a critical attribute that must be thoroughly investigated throughout the drug development process. This guide has provided a comprehensive framework for a scientifically sound and regulatory-compliant stability assessment. By understanding the potential degradation pathways, designing robust experimental studies, and employing validated analytical methods, researchers can ensure the development of a high-quality, safe, and effective pharmaceutical product. The principles and methodologies outlined herein provide a solid foundation for the successful navigation of the challenges associated with the chemical stability of this and other novel carbamate-based drug candidates.

References

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]

-

PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Available at: [Link]

-

Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Available at: [Link]

-

HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

-

Photocatalytic degradation of carbamate insecticides: effect of different parameters - CABI Digital Library. Available at: [Link]

-

Direct photodegradation of aromatic carbamate pesticides. Available at: [Link]

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available at: [Link]

-

Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

The thermal decompositions of carbamates. II. Methyl N-methylcarbamate - ConnectSci. Available at: [Link]

-

The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Available at: [Link]

-

ICH: New Guideline for Stabilities - ECA Academy. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products - EMA. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

-

Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate) | Request PDF - ResearchGate. Available at: [Link]

-

Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC. Available at: [Link]

-

Hydrolysis of Benzothiazolylcarbamates in Basic Media - ResearchGate. Available at: [Link]

-

Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates - SciELO. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ajpsonline.com [ajpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. connectsci.au [connectsci.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. scribd.com [scribd.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Isomeric Differences of 3-Cyanobenzyl and 4-Cyanobenzyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry and drug development, the spatial arrangement of functional groups within a molecule can profoundly influence its pharmacological profile. Positional isomerism, a subtle yet critical structural variable, often dictates a compound's efficacy, selectivity, and metabolic fate. This guide provides a detailed examination of the core differences between two such isomers: 3-cyanobenzyl carbamate and 4-cyanobenzyl carbamate. By dissecting their electronic properties, steric profiles, and the consequential impact on their synthesis, characterization, and potential biological activity, we aim to equip researchers with the foundational knowledge to strategically leverage these isomeric distinctions in drug design.

Introduction: The Significance of Isomerism in Drug Design

The carbamate moiety is a cornerstone in medicinal chemistry, valued for its role in forming stable, amide-like linkages that can enhance a molecule's interaction with biological targets and improve its pharmacokinetic properties.[1][2][3] When appended to a benzyl scaffold, the resulting benzyl carbamate structure serves as a versatile building block in a myriad of therapeutic agents. The introduction of a cyano (-C≡N) group to the benzyl ring further refines the molecule's characteristics, introducing a potent electron-withdrawing group that can modulate its reactivity and binding affinities.[4]

The seemingly minor shift of the cyano group from the meta (3-position) to the para (4-position) of the benzyl ring gives rise to two distinct isomers with unique physicochemical properties. Understanding these differences is paramount for drug development professionals, as it can inform lead optimization strategies and the design of more potent and selective therapeutics.[5]

Structural and Electronic Divergence of 3- and 4-Cyanobenzyl Carbamate

The primary distinction between the 3- and 4-cyanobenzyl carbamate isomers lies in the electronic and steric influence of the cyano group on the overall molecule.

Electronic Effects: A Tale of Two Positions

The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond.[6][7] This property significantly impacts the electron density distribution within the benzyl ring and, consequently, the reactivity of the benzylic position and the carbamate moiety.

-

4-Cyanobenzyl Carbamate (Para Isomer): In the para position, the cyano group exerts its electron-withdrawing effect through both the inductive effect (through the sigma bonds) and the resonance effect (through the pi system). This leads to a significant decrease in electron density at the benzylic carbon, making it more electrophilic.

-

3-Cyanobenzyl Carbamate (Meta Isomer): In the meta position, the cyano group's electron-withdrawing influence is primarily inductive. The resonance effect from the meta position does not directly delocalize the positive charge to the benzylic carbon in the same way as the para isomer.[6][7][8] This results in a less pronounced electron deficiency at the benzylic carbon compared to its para counterpart.

This difference in electronic character can have profound implications for drug-receptor interactions. For instance, if the benzyl moiety is involved in cation-pi or other electrostatic interactions with a biological target, the more electron-deficient nature of the 4-cyanobenzyl ring could lead to altered binding affinity compared to the 3-cyanobenzyl isomer.

Steric Considerations

While the cyano group itself is relatively linear and does not introduce significant steric bulk, its position can influence the overall shape and accessibility of the molecule. The para position in 4-cyanobenzyl carbamate results in a more linear and elongated molecular profile, whereas the meta-substitution in 3-cyanobenzyl carbamate leads to a more angular or bent geometry. This seemingly subtle difference in shape can be critical for fitting into the binding pocket of an enzyme or receptor.

Synthesis and Characterization: A Comparative Workflow

The synthesis of both 3- and 4-cyanobenzyl carbamate can be approached through similar synthetic routes, primarily involving the reaction of the corresponding cyanobenzyl alcohol or cyanobenzyl bromide with a source of the carbamate nitrogen.

Synthetic Protocols

A common and effective method for the synthesis of benzyl carbamates involves the reaction of the corresponding benzyl alcohol with a carbamoylating agent. A generalized protocol is provided below, which can be adapted for both isomers.

Experimental Protocol: General Synthesis of Cyanobenzyl Carbamates

-

Starting Material Preparation:

-

3-Cyanobenzyl Alcohol/4-Cyanobenzyl Alcohol: These can be sourced commercially or synthesized from the corresponding cyanobenzaldehydes via reduction.

-

3-Cyanobenzyl Bromide/4-Cyanobenzyl Bromide: These can be prepared from the corresponding alcohols via bromination.[9]

-

-

Carbamoylation Reaction:

-

To a solution of the respective cyanobenzyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a carbamoylating agent such as chlorosulfonyl isocyanate (1.1 eq) at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

-

Work-up and Purification:

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-cyanobenzyl or 4-cyanobenzyl carbamate.

-

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis of cyanobenzyl carbamate isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of the synthesized isomers.

Table 1: Predicted Spectroscopic Data for Cyanobenzyl Carbamate Isomers

| Spectroscopic Technique | 3-Cyanobenzyl Carbamate | 4-Cyanobenzyl Carbamate | Key Differentiating Features |

| ¹H NMR | Aromatic protons will exhibit a more complex splitting pattern in the range of δ 7.4-7.8 ppm. | Aromatic protons will show a more simplified AA'BB' system (two doublets) around δ 7.5 and 7.7 ppm. | The splitting pattern of the aromatic protons is the most definitive differentiator. |

| Benzylic protons (CH₂) will appear as a singlet around δ 5.1-5.3 ppm. | Benzylic protons (CH₂) will appear as a singlet around δ 5.1-5.3 ppm. | ||

| Carbamate protons (NH₂) will be a broad singlet around δ 4.8-5.5 ppm. | Carbamate protons (NH₂) will be a broad singlet around δ 4.8-5.5 ppm. | ||

| ¹³C NMR | Cyano carbon (C≡N) will resonate around 118-120 ppm. | Cyano carbon (C≡N) will resonate around 118-120 ppm. | Subtle shifts in the aromatic carbon signals due to the different substitution pattern. |

| Carbamate carbonyl (C=O) will be around 156-158 ppm. | Carbamate carbonyl (C=O) will be around 156-158 ppm. | ||

| IR Spectroscopy | N-H stretch (carbamate): ~3400-3200 cm⁻¹ (two bands) | N-H stretch (carbamate): ~3400-3200 cm⁻¹ (two bands) | The overall spectra will be very similar. Minor shifts in the C-H out-of-plane bending region for the aromatic ring might be observable. |

| C=O stretch (carbamate): ~1700-1725 cm⁻¹ | C=O stretch (carbamate): ~1700-1725 cm⁻¹ | ||

| C≡N stretch (nitrile): ~2220-2240 cm⁻¹ | C≡N stretch (nitrile): ~2220-2240 cm⁻¹ |

Implications for Drug Development

The distinct electronic and steric profiles of 3- and 4-cyanobenzyl carbamate can be strategically exploited in the drug discovery process.

Drug-Receptor Interactions

The altered electron density and molecular shape of the two isomers can lead to differential binding to target proteins.

-

Hydrogen Bonding: The carbamate moiety is an excellent hydrogen bond donor and acceptor.[5] While the core hydrogen bonding capacity of the carbamate is retained in both isomers, the overall orientation of the molecule, dictated by the cyano position, will influence how the molecule presents itself to the binding site.

-

Aromatic Interactions: The cyanobenzyl ring can participate in π-π stacking or cation-π interactions. The more electron-deficient nature of the 4-cyanobenzyl ring might favor interactions with electron-rich aromatic residues in a protein, while the 3-cyanobenzyl isomer might engage differently.

Diagram of Potential Drug-Receptor Interaction Differences

Caption: Hypothetical differences in binding modes of the two isomers.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure.[10] The position of the cyano group can influence the susceptibility of the cyanobenzyl carbamates to metabolic degradation, primarily by cytochrome P450 enzymes.[11]

-

Benzylic Oxidation: The benzylic position is often susceptible to oxidative metabolism. The electronic differences between the 3- and 4-isomers could lead to different rates of benzylic hydroxylation.

-

Aromatic Hydroxylation: The electron-withdrawing nature of the cyano group generally deactivates the aromatic ring towards oxidation. However, the positional differences might lead to regioselective hydroxylation at different positions on the ring, potentially generating metabolites with different pharmacological or toxicological profiles.

-

Carbamate Hydrolysis: While carbamates are generally more stable to hydrolysis than esters, enzymatic hydrolysis can still occur. The electronic environment around the carbamate carbonyl, subtly influenced by the remote cyano group, could potentially affect the rate of this process.

Conclusion

The distinction between 3-cyanobenzyl and 4-cyanobenzyl carbamate extends far beyond a simple change in substituent position. This isomeric difference gives rise to unique electronic and steric properties that can significantly impact their synthesis, characterization, and, most importantly, their potential as therapeutic agents. For the medicinal chemist, a thorough understanding of these nuances provides a powerful tool for rational drug design. By strategically selecting between the meta and para isomers, it is possible to fine-tune a molecule's interaction with its biological target, optimize its pharmacokinetic profile, and ultimately develop safer and more effective medicines. This guide serves as a foundational resource, encouraging researchers to consider the profound impact of positional isomerism in their drug discovery endeavors.

References

- Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure-activity relationships, and methods. John Wiley & Sons.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.

- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.

- Patrick, G. L. (2017). An introduction to medicinal chemistry. Oxford university press.

- Furniss, B. S., Hannaford, A. J., Smith, P. W., & Tatchell, A. R. (Eds.). (1989). Vogel's textbook of practical organic chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.

- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299.

- Tice, C. M. (2002). Selecting the right carbamate protecting group. Strategic applications of named reactions in organic synthesis.

- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.

- Mata, I., Molins, E., Amat, M., Llor, N., & Checa, B. (2012). C–H⋯ X (X= O, N or π) interactions in benzyl carbamate.

- Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213.

- Carroll, F. A. (2017). Perspectives on structure and mechanism in organic chemistry. John Wiley & Sons.

- LaVoie, E. J., & Schinazi, R. F. (Eds.). (2011). Burger's medicinal chemistry and drug discovery, volume 2: drug discovery. John Wiley & Sons.

- El-Shorbagi, A. N. A. (2015). What is the effect of cyano group on bioactivity?.

- Ghosh, A. K., Osswald, H. L., & Prato, S. (2016). Recent progress in the development of HIV-1 protease inhibitors for the treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5172-5208.

- Wiergowski, M., Zancaner, S., Vignali, C., & Drofenik, P. (2017). Metabolic pathways of 4-chloromethcathinone (4-CMC) in human liver microsomes and its detection in a real case of intoxication. Drug testing and analysis, 9(10), 1548-1556.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents. Drugs of the future, 29(8), 775-788.

- Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

- McNaney, C. A., et al. (2008). A high-throughput method for the determination of metabolic stability in human liver microsomes. Journal of biomolecular screening, 13(10), 995-1002.

- Kumar, R., & Singh, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-224.

- Fura, A. (2006). Role of metabolic stability in drug design. Expert opinion on drug metabolism & toxicology, 2(4), 585-595.

- Abraham, M. H. (2011). The hydrogen bond acidity and basicity of solvents. Chemical Society Reviews, 40(3), 1347-1358.

- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.

- Hardman, J. G., Limbird, L. E., & Gilman, A. G. (Eds.). (2001). Goodman & Gilman's the pharmacological basis of therapeutics. McGraw-Hill.

- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of tert-Butyl 3-cyanobenzyl(methyl)carbamate from 3-cyanobenzyl bromide

Application Notes and Protocols

Topic: A Detailed Guide to the

Abstract

This document provides a comprehensive, two-step methodology for the synthesis of tert-butyl 3-cyanobenzyl(methyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the N-alkylation of methylamine by 3-cyanobenzyl bromide to yield the secondary amine intermediate, N-(3-cyanobenzyl)methanamine. This intermediate is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) to afford the final carbamate product. This guide is designed for researchers and scientists, offering in-depth experimental protocols, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

Tert-butyl carbamates (Boc-protected amines) are fundamental intermediates in modern organic synthesis. The Boc group serves as an excellent protecting group for amines due to its stability across a wide range of nucleophilic and basic conditions, and its facile cleavage under mild acidic conditions.[1][2] The target molecule, tert-butyl 3-cyanobenzyl(methyl)carbamate, incorporates both a protected amine and a cyano group, making it a versatile scaffold for further chemical elaboration in the synthesis of complex pharmaceutical agents.

Our synthetic approach is a robust and straightforward two-step process:

-

Nucleophilic Substitution: A direct Sₙ2 reaction between 3-cyanobenzyl bromide and methylamine. To mitigate the common issue of over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts, a significant excess of methylamine is employed.[3][4] This strategy ensures that the electrophilic benzyl bromide is more likely to encounter the primary amine starting material than the more nucleophilic secondary amine product.

-

N-Boc Protection: The resulting secondary amine, N-(3-cyanobenzyl)methanamine, is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base to yield the final product.[5][6] This is a high-yielding and clean transformation standard in organic synthesis.

Overall Reaction Scheme:

Mechanistic Discussion

Step 1: N-Alkylation via Sₙ2 Reaction

The formation of the intermediate N-(3-cyanobenzyl)methanamine proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-cyanobenzyl bromide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, with the bromide ion acting as the leaving group. The use of a polar aprotic solvent like Tetrahydrofuran (THF) helps to solvate the transition state and facilitate the reaction.

Step 2: N-tert-Butoxycarbonylation (Boc Protection)

The protection step involves the nucleophilic attack of the secondary amine intermediate on one of the carbonyl carbons of di-tert-butyl dicarbonate.[5] This reaction is typically facilitated by a mild base, such as triethylamine (TEA), which deprotonates the positively charged ammonium species formed after the initial attack. The resulting unstable intermediate then collapses, eliminating carbon dioxide and a tert-butoxide anion, which is subsequently protonated by the triethylammonium cation to form tert-butanol, regenerating the base.[2]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthetic procedure, from initial setup to final product isolation.

Caption: High-level experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precautions:

-

3-cyanobenzyl bromide is a lachrymator and irritant. Handle in a well-ventilated fume hood.

-

Methylamine is a flammable, corrosive, and toxic gas, typically handled as an aqueous solution. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

-

Di-tert-butyl dicarbonate can cause skin and eye irritation.

-

Dichloromethane (DCM) is a suspected carcinogen. Handle with care in a fume hood.

Step 1: Synthesis of N-(3-cyanobenzyl)methanamine

Materials:

-

3-cyanobenzyl bromide (1.0 eq)

-

Methylamine (40% solution in water, 10.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzyl bromide (1.0 eq).

-

Dissolve the bromide in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add the methylamine solution (10.0 eq) dropwise to the stirring mixture over 20-30 minutes. A white precipitate (methylammonium bromide) may form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water (2x) to remove excess methylamine and the ammonium salt, followed by a wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-cyanobenzyl)methanamine. The product is typically an oil and can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 3-cyanobenzyl(methyl)carbamate

Materials:

-

Crude N-(3-cyanobenzyl)methanamine (from Step 1, 1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Dissolve the crude N-(3-cyanobenzyl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

To this solution, add triethylamine (1.5 eq) and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution. Gas evolution (CO₂) may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS until the secondary amine is fully consumed.[5]

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove any unreacted Boc₂O and acidic byproducts, followed by a wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the pure tert-butyl 3-cyanobenzyl(methyl)carbamate as a solid or viscous oil.[7]

Quantitative Data Summary

The following table provides representative quantities for a synthesis starting with 5.0 g of 3-cyanobenzyl bromide.

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents | Moles (mmol) |

| Step 1 | ||||

| 3-Cyanobenzyl bromide | 196.04 | 5.00 g | 1.0 | 25.5 |

| Methylamine (40% aq.) | 31.06 | 19.8 mL | 10.0 | 255 |

| THF (solvent) | - | ~125 mL | - | - |

| Step 2 | ||||

| N-(3-cyanobenzyl)methanamine (crude) | 146.19 | ~3.73 g | 1.0 | ~25.5 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.68 g | 1.2 | 30.6 |

| Triethylamine (TEA) | 101.19 | 5.33 mL | 1.5 | 38.3 |

| DCM (solvent) | - | ~130 mL | - | - |

| Expected Yield (85% overall) | 246.31 | 5.36 g | - | 21.7 |

Reaction Mechanism Visualization

The following diagram illustrates the key mechanistic steps of the two-stage synthesis.

Caption: Key mechanistic steps for N-alkylation and Boc protection.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.[8]

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]7]

-

Peacock, D. B., & Tha, P. (1937). The Benzylation of Aromatic Amines. Part V. The Reactions between o-, m-, and p-Cyanobenzyl Chlorides and Aniline, Ethyl-aniline, and Dimethylaniline. Journal of the Chemical Society, 195.[9]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]3]

-

Singh, J., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 31057-31061.[4][10]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]1]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]2]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 195. The benzylation of aromatic amines. Part V. The reactions between o-, m-, and p-cyanobenzyl chlorides and aniline, ethylaniline, and dimethylaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Protocol for N-Methylation of tert-Butyl 3-Cyanobenzylcarbamate

Abstract

This application note provides a detailed, reliable protocol for the N-methylation of tert-butyl 3-cyanobenzylcarbamate. N-methylation is a critical transformation in medicinal chemistry and drug development, often employed to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide offers a step-by-step methodology, explains the underlying chemical principles, and includes protocols for reaction monitoring and product purification. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of N-Methylation in Drug Discovery

N-methylation, the addition of a methyl group to a nitrogen atom, is a fundamental strategy in the optimization of drug candidates. This seemingly simple modification can profoundly influence a molecule's biological activity and properties. For instance, N-methylated compounds often exhibit increased metabolic stability, enhanced membrane permeability, and improved oral bioavailability.[1] The strategic introduction of a methyl group can also fine-tune the binding affinity of a drug to its target receptor by altering its conformational preferences and steric profile.

The starting material, tert-butyl 3-cyanobenzylcarbamate, possesses a carbamate functional group, which is a common motif in pharmaceuticals. The N-H bond of the carbamate is acidic enough to be deprotonated by a suitable base, allowing for subsequent alkylation. This protocol will detail a robust method for the N-methylation of this substrate using sodium hydride as the base and methyl iodide as the methylating agent.

Mechanistic Rationale: The Chemistry Behind the Protocol

The N-methylation of a carbamate proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the carbamate nitrogen.[1][2] The hydride ion (H⁻) abstracts the acidic proton from the nitrogen atom, generating a sodium carbamate salt and hydrogen gas (H₂). The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), which can solvate the resulting sodium cation.

Step 2: Nucleophilic Attack. The resulting carbamate anion is a potent nucleophile. It readily attacks the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction.[1] This step forms the desired N-methylated product and sodium iodide (NaI) as a byproduct.

It is crucial to perform this reaction under anhydrous and inert conditions to prevent the quenching of the sodium hydride and the carbamate anion by water.

Materials and Methods

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Purity |

| tert-Butyl 3-cyanobenzylcarbamate | C₁₃H₁₆N₂O₂ | 232.28 | Commercially Available | ≥97% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Commercially Available | 60% |

| Methyl Iodide | CH₃I | 141.94 | Commercially Available | ≥99% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Laboratory Prepared | N/A |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |

| Brine (Saturated Aqueous Sodium Chloride) | NaCl | 58.44 | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | Anhydrous |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Experimental Protocol

Reaction Workflow Diagram

Caption: Step-by-step workflow for the N-methylation of tert-butyl 3-cyanobenzylcarbamate.

Detailed Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tert-butyl 3-cyanobenzylcarbamate (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1-0.2 M).

-

Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3][4] Hydrogen gas is evolved during this step.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Methylation: Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-cyanobenzyl(methyl)carbamate.

Self-Validating System: In-Process Controls and Characterization

To ensure the success and reproducibility of this protocol, several in-process controls and characterization steps are essential.

-

TLC Monitoring: The reaction progress can be conveniently monitored by TLC. A typical eluent system would be 30% ethyl acetate in hexanes. The starting material should have a lower Rf value than the less polar N-methylated product.

-

LC-MS Analysis: For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming the expected mass-to-charge ratio of the N-methylated compound.

-

NMR Spectroscopy: The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of the product will show a new singlet corresponding to the N-methyl protons, typically in the range of 2.8-3.2 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly reactive and flammable solid.[3][4] It reacts violently with water to produce flammable hydrogen gas.[5] All manipulations should be carried out under an inert atmosphere and away from sources of ignition.[4] Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.[3]

-

Methyl Iodide: Methyl iodide is a toxic and volatile liquid.[6] It should be handled in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate personal protective equipment and work in a well-ventilated area.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-methylation of tert-butyl 3-cyanobenzylcarbamate. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize the desired N-methylated product. The principles and techniques described herein are broadly applicable to the N-alkylation of other carbamates, making this a valuable resource for scientists in the field of drug discovery and development.

References

-

Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography - PubMed. (2006, November 3). PubMed. [Link]

-

Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane | The Journal of Organic Chemistry - ACS Publications. (2025, July 14). ACS Publications. [Link]

-

Mechanism of carbamate reduction to N-methyl? - chemistry - Reddit. (2023, May 21). Reddit. [Link]

-

Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice - Ingenieria Analitica Sl. (2013, March 14). Ingenieria Analitica Sl. [Link]

-

Synthetic Preparation of N-Methyl-r-amino Acids. (2004, November 6). Chemical Reviews. [Link]

-

Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California. [Link]

-

Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. NJ.gov. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Purification and characterization of an N-methylcarbamate pesticide hydrolyzing enzyme | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link]

-

N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. nj.gov [nj.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

Application Note & Protocol: Strategic Boc-Protection of 3-(Methylaminomethyl)benzonitrile for Advanced Synthetic Applications

This guide provides a detailed protocol and in-depth analysis for the tert-butyloxycarbonyl (Boc) protection of the secondary amine in 3-(methylaminomethyl)benzonitrile. This procedure is a critical step in multi-step syntheses where the nucleophilicity of the amine needs to be masked to allow for selective transformations elsewhere in the molecule. The resulting carbamate, tert-butyl (3-cyanobenzyl)(methyl)carbamate, is a stable intermediate, amenable to a wide range of reaction conditions, making this protection strategy invaluable for researchers in medicinal chemistry and drug development.

The Boc group is renowned for its reliability, ease of introduction, and straightforward removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups.[1][2] This protocol is designed to be robust and reproducible, providing high yields of the desired product.

Core Principles and Mechanistic Rationale

The protection of an amine with a Boc group is a fundamental transformation in organic synthesis.[3] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[4]

Mechanism of Boc-Protection:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-(methylaminomethyl)benzonitrile attacks one of the carbonyl carbons of the Boc anhydride.[4]

-

Tetrahedral Intermediate Formation: This initial attack forms a transient tetrahedral intermediate.[1]

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[4]

-

Proton Transfer & Decomposition: The tert-butyl carbonate anion is a relatively strong base and deprotonates the newly formed, positively charged carbamate. Subsequently, this unstable species decomposes into gaseous carbon dioxide and tert-butanol.[3][4]

The use of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the protonated amine that forms during the reaction, which can accelerate the process.[1]

Caption: Mechanism of Boc-Protection

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made as necessary, but molar equivalencies should be maintained for optimal results.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 3-(Methylaminomethyl)benzonitrile | ≥97% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Reaction Parameters:

| Reactant | M.W. ( g/mol ) | Amount (g) | mmoles | Equivalents |

| 3-(Methylaminomethyl)benzonitrile | 146.19 | 1.46 | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 2.40 | 11.0 | 1.1 |

| Triethylamine | 101.19 | 1.52 mL | 11.0 | 1.1 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylaminomethyl)benzonitrile (1.46 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

-

Base Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the solution. Stir for 5 minutes. The base scavenges the acid formed during the reaction, driving it to completion.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes. A slight exotherm may be observed. The reaction is typically run at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up:

-

Once the reaction is complete, quench by adding 30 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.[5]

-